![molecular formula C16H15BrN6O3 B2997468 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide CAS No. 893922-85-5](/img/structure/B2997468.png)
2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide
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Overview
Description
The compound “2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide” is a derivative of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one . It’s synthesized via reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . The starting compound was prepared by refluxing 6-amino-2-thiouracil and 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a bromophenyl group, a triazolopyrimidinone group, and a dimethyl-3-oxobutanamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides . This reaction leads to the formation of the desired compound .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 326–328 °C . The IR spectrum shows peaks at 3,313 (NH) and 1,708 (C=O) . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .Scientific Research Applications
Synthesis and Biological Activity
Research into related triazolopyrimidines has explored their synthesis and evaluated their biological activities. For instance, compounds with triazolopyrimidine structures have been synthesized and assessed for antimicrobial and antioxidant activities. These compounds were prepared using specific protocols that involve reactions of different organic substrates, highlighting the synthetic flexibility and potential for creating derivatives with various biological activities (Gilava et al., 2020).
Antimicrobial Properties
Several studies have synthesized triazolopyrimidine derivatives and tested them for antimicrobial properties. The research demonstrates that these compounds can exhibit significant activity against various microorganisms, suggesting that the compound might also possess antimicrobial capabilities if structurally and functionally related. For example, new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one showed excellent activity against tested microorganisms, indicating the potential of triazolopyrimidine structures in developing new antimicrobial agents (Farghaly & Hassaneen, 2013).
Potential as Cardiovascular Agents
Triazolopyrimidines have also been studied for their potential as cardiovascular agents. Some derivatives were found to inhibit cAMP phosphodiesterase, a key enzyme in cardiovascular function, suggesting that related compounds, including the one , could be explored for cardiovascular therapeutic applications. These findings demonstrate the diverse potential applications of triazolopyrimidine derivatives in medical research (Novinson et al., 1982).
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazolopyrimidines, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Triazolopyrimidines are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Its molecular weight (30612 g/mol) and solid physical form suggest it may have good oral bioavailability .
Result of Action
Some triazolopyrimidines have been shown to have antiproliferative activities against certain cancer cell lines , suggesting this compound may also have potential anticancer effects.
properties
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-10(17)5-7-11/h4-8,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZQNBDQPWJLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide |
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